molecular formula C16H11BrO3 B2715703 (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-bromophenyl)prop-2-en-1-one CAS No. 351339-24-7

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-bromophenyl)prop-2-en-1-one

Cat. No.: B2715703
CAS No.: 351339-24-7
M. Wt: 331.165
InChI Key: MAJHDFAXIFGSGC-GQCTYLIASA-N
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Description

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-bromophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-bromophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromobenzaldehyde and 1-(2H-1,3-benzodioxol-5-yl)ethanone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

For industrial-scale production, the same Claisen-Schmidt condensation can be employed, but with optimized reaction conditions to ensure higher yields and purity. This may involve the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-bromophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone into dihydrochalcones or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Dihydrochalcones or fully reduced hydrocarbons.

    Substitution: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigated for its antimicrobial, antifungal, and antioxidant properties.

    Medicine: Potential therapeutic agent for the treatment of diseases due to its anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-bromophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins involved in oxidative stress, inflammation, and cell proliferation.

    Pathways: The compound can modulate signaling pathways such as the NF-κB pathway, MAPK pathway, and apoptotic pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-phenylprop-2-en-1-one: Lacks the bromine atom, which may affect its reactivity and biological activity.

    (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(4-bromophenyl)prop-2-en-1-one: Similar structure but with the bromine atom in a different position, potentially altering its properties.

    (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-chlorophenyl)prop-2-en-1-one: Contains a chlorine atom instead of bromine, which can influence its chemical behavior and applications.

Uniqueness

The presence of the bromine atom in the 3-position of the phenyl ring in (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-bromophenyl)prop-2-en-1-one imparts unique reactivity and biological activity compared to its analogs

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(3-bromophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO3/c17-13-3-1-2-12(9-13)14(18)6-4-11-5-7-15-16(8-11)20-10-19-15/h1-9H,10H2/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJHDFAXIFGSGC-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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